molecular formula C14H13BrO B1278118 1-(Benzyloxy)-2-bromo-4-methylbenzene CAS No. 2830-53-7

1-(Benzyloxy)-2-bromo-4-methylbenzene

Cat. No. B1278118
CAS RN: 2830-53-7
M. Wt: 277.16 g/mol
InChI Key: VKHZSLPJRBZFCI-UHFFFAOYSA-N
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Description

The compound "1-(Benzyloxy)-2-bromo-4-methylbenzene" is a brominated aromatic compound with a benzyloxy substituent. This type of molecule is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals, dyes, and electroluminescent materials.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones can be finely controlled to avoid bromination using NBS in specific conditions . Aryl radical cyclization with alkyne followed by tandem carboxylation can also be used to introduce bromine atoms into aromatic compounds . Additionally, regioselective bromination of dimethoxybenzenes has been explored, yielding products that can be further functionalized . Efficient methods for synthesizing dibromobenzenes, which are valuable precursors for various organic transformations, have been reported, indicating the versatility of bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography. For example, the crystal structure of a brominated benzene derivative has been elucidated, providing insights into the arrangement of substituents around the benzene ring . Similarly, the crystal structures of other brominated compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been reported, showcasing the impact of bromination on the molecular geometry .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of novel compounds, such as spiro compounds consisting of dihydrobenzofuran and γ-butyrolactone . They can also be converted into sulfur-functionalized benzoquinones, demonstrating the reactivity of brominated intermediates towards further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and other substituents. These properties can be studied using spectroscopic methods such as NMR, which reflects the structure of the compound . The presence of bromine can also affect the crystal packing and intermolecular interactions in the solid state, as seen in the herring-bone pattern formed by 4-bromoselenoanisole .

Scientific Research Applications

Antimicrobial Activity of Chalcones Derivatives

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of Application : Chalcones derivatives, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have wide applications in pharmaceutical and medicinal chemistry . They are particularly used for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Use as a Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-2-bromo-4-methylbenzene, is used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application can vary depending on the final pharmaceutical product being synthesized .
  • Results or Outcomes : The outcomes can also vary, but the intermediate compound plays a crucial role in the synthesis of the final pharmaceutical product .

Synthesis of Chalcone Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Chalcone derivatives, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have been used in the design of novel materials for corrosion and other applications .
  • Methods of Application : The compounds were synthesized by a standard Claisen–Schmidt condensation reaction .
  • Results or Outcomes : The synthesized chalcone derivatives were used in the design of novel materials .

Benzylic Oxidations and Reductions

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-bromo-4-methylbenzene, are activated toward free radical attack . This property is used in various chemical reactions, including SN1, SN2, and E1 reactions .
  • Methods of Application : The specific methods of application can vary depending on the specific reaction being carried out .
  • Results or Outcomes : The outcomes can also vary, but the benzylic activation is a crucial factor in the reactivity of these compounds .

Synthesis of 7-Hydroxy-Oxindole-3-Acetic Acid

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound similar to 1-(Benzyloxy)-2-bromo-4-methylbenzene, may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
  • Methods of Application : The specific methods of application can vary depending on the final product being synthesized .
  • Results or Outcomes : The outcomes can also vary, but the intermediate compound plays a crucial role in the synthesis of the final product .

Design of Novel Materials for Corrosion and Other Applications

  • Scientific Field : Material Science .
  • Summary of Application : Chalcone based materials, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have been used in the design of novel materials for corrosion and other applications .
  • Methods of Application : The compounds were synthesized by a standard Claisen–Schmidt condensation reaction .
  • Results or Outcomes : The synthesized chalcone derivatives were used in the design of novel materials .

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and storage procedures.


Future Directions

This involves discussing potential future research directions. It may include potential applications of the compound, areas of research that need further exploration, and hypotheses for future studies.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(Benzyloxy)-2-bromo-4-methylbenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.


properties

IUPAC Name

2-bromo-4-methyl-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZSLPJRBZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444127
Record name 1-(benzyloxy)-2-bromo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-bromo-4-methylbenzene

CAS RN

2830-53-7
Record name 1-(benzyloxy)-2-bromo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-methylphenol (1.5 g, 8.0 mmol) in N,N-dimethylformamide (40 mL), potassium carbonate (1.32 g, 9.6 mmol) was added and furthermore benzyl bromide (1.05 mL, 8.8 mmol) was added thereto. The mixture solution was stirred at room temperature for 12 hours, and then water was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduced pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)] to obtain the title compound (1.72 g, 77%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-4-methylphenol (5.0 g, 27 mmol) and K2CO3 (7.4 g, 53 mmol) in DMF (20 mL) was added benzyl bromide (3.5 mL, 29 mmol) at ambient temperature. It was stirred at 70° C., for 12 h. The mixture was poured into water (50 mL), extracted with EtOAc (150 mL), washed with water, brine, dried and concentrated. The residue was purified by column chromatography on silica gel eluting with hexanes/EtOAc (10:1) to give the title compound (3a).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WR Bowman, E Mann, J Parr - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… 1-benzyloxy-2-bromo-4-methylbenzene 30. The general procedure for radical cyclisation was used with 1-benzyloxy-2-bromo-4-methylbenzene … 1-benzyloxy-2-bromo-4-methylbenzene …
Number of citations: 83 pubs.rsc.org
D Kikelj - Synthesis, 2006 - thieme-connect.com
Diaryl ethers form an important class of organic compounds, both in life sciences and in the polymer industry. In general, diaryl ethers can be synthesized by means of copper-catalyzed …
Number of citations: 187 www.thieme-connect.com
E Mann - 2001 - repository.lboro.ac.uk
… Therefore, 1benzyloxy-2-bromo-4-methylbenzene 66 was synthesised (scheme 49). The poor benzylation yield can be partly attributed to the -I affect of bromine, so reducing the …
Number of citations: 3 repository.lboro.ac.uk
K Ikegai, M Imamura, T Suzuki, K Nakanishi… - Bioorganic & medicinal …, 2013 - Elsevier
… Step 1: To a cold (−78 C) solution of 1-benzyloxy-2-bromo-4-methylbenzene (40) 40 (20.0 g, 72.2 mmol) in THF (250 mL) was added n-BuLi (1.56 M in hexane; 50.0 mL, 78.0 mmol) and …
Number of citations: 56 www.sciencedirect.com
EM Litedu - 2011 - ukzn-dspace.ukzn.ac.za
The emergence of multi-drug resistance (MDR) to antimalarial and anticancer drugs has stimulated a search for novel MDR inhibitors/reversers. Bisbenzylisoquinoline alkaloids (BBIQ) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
A Kapelski - 2013 - core.ac.uk
The design of ligands for chiral nonmetallocene complexes is challenging. 1 Over the last two decades, post-metallocene transition metal complexes showed astounding potential in …
Number of citations: 5 core.ac.uk
Z Leitis, V Lūsis - Tetrahedron: Asymmetry, 2016 - Elsevier
… Grignard reagent, prepared from 1-benzyloxy-2-bromo-4-methylbenzene (0.68 g, 2.4 mmol) and magnesium turnings (0.12 g) in dry THF (10 mL), was added to a cooled (−50 C) …
Number of citations: 10 www.sciencedirect.com

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